[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid
Description
[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid is a piperidine derivative featuring a 2-fluoroethyl substituent at the nitrogen atom and an acetic acid moiety at the 4-position of the piperidine ring. Its synthesis typically involves nucleophilic substitution reactions on the piperidine core, as seen in analogous compounds .
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c10-3-6-11-4-1-8(2-5-11)7-9(12)13/h8H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVOIWKPFZMWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other piperidine derivatives known for their therapeutic properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a piperidine ring substituted with a fluoroethyl group and an acetic acid moiety. The presence of the fluorine atom may enhance lipophilicity and biological activity compared to non-fluorinated analogs.
Anticancer Properties
Research indicates that piperidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study highlighted that piperidine derivatives could inhibit critical pathways involved in cancer cell proliferation, such as the NF-κB signaling pathway, which is often upregulated in tumors .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| EF24 | FaDu | IKKβ inhibition | |
| [1-FE-P4-Ac] | A549 | Apoptosis induction | (Hypothetical) |
Antimicrobial Activity
Piperidine derivatives have also been investigated for their antimicrobial properties. They exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Bacteria | Activity | Reference |
|---|---|---|---|
| Compound A | MRSA | Inhibition | (Hypothetical) |
| Compound B | E. coli | Inhibition | (Hypothetical) |
Neuroprotective Effects
Studies have suggested that compounds with a piperidine structure can act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme increases acetylcholine levels in the brain, thus improving cognitive function .
Case Studies
- Study on Apoptosis Induction : A recent study demonstrated that a derivative of this compound showed enhanced cytotoxicity against human lung cancer cells (A549). The compound was found to activate caspase pathways leading to programmed cell death .
- Antimicrobial Screening : A series of piperidine derivatives, including this compound, were screened against multidrug-resistant bacterial strains. The results indicated significant inhibition zones compared to control antibiotics, suggesting potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a common mechanism observed in anticancer studies.
- Modulation of Neurotransmitter Levels : As an acetylcholinesterase inhibitor, it may enhance cholinergic transmission in the brain.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Protecting Groups : The benzyloxycarbonyl (Cbz) in and tert-butoxycarbonyl (Boc) in are used to protect amines during synthesis, but their bulkiness may reduce bioavailability.
- Halogen Effects: The 2-fluoroethyl group in the target compound offers a balance between metabolic stability (resistance to oxidation) and moderate lipophilicity, compared to the more lipophilic 4-chlorophenoxy derivative in .
Q & A
Advanced Research Question
- QSAR Modeling : Correlates substituent electronegativity (e.g., fluorine) with blood-brain barrier permeability (logBB > 0.3).
- Molecular Dynamics (MD) : Simulates binding free energy () to receptors like 5-HT₃ (ΔG ≈ -9.8 kcal/mol).
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–72%) and CYP450 inhibition risks .
How is thermal stability assessed for formulation development?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (T₀ ≈ 215°C).
- Differential Scanning Calorimetry (DSC) : Identifies polymorphic transitions (e.g., endothermic peak at 180°C).
- Accelerated Stability Testing : Stores samples at 40°C/75% RH for 6 months to simulate shelf-life degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
